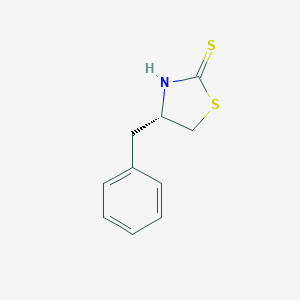

(S)-4-Benzylthiazolidine-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-4-Benzylthiazolidine-2-thione is a useful research compound. Its molecular formula is C10H11NS2 and its molecular weight is 209.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Synthesis

(S)-4-Benzylthiazolidine-2-thione has been utilized as a chiral auxiliary in the synthesis of aggregation pheromones of rhinoceros beetles. This application highlights its utility in asymmetric synthesis, where it facilitates the production of enantiomerically enriched compounds. The process involves N-acylation, asymmetric Michael reaction, and several other steps, leading to the synthesis of (R)-3-methylheptan-1-ol with high enantiomeric excess and yield (Yang Gui-chun, 2009).

Thermophysical Properties

Research on the thermophysical properties of thio and dithiocarbamates, including thiazolidine-2-thione derivatives, has been conducted to understand their behavior in medium temperature ranges. Differential scanning calorimetry (DSC) studies were performed to investigate temperatures, enthalpies, and entropies of fusion, providing insight into their physical characteristics under various conditions (M. Temprado et al., 2008).

Enantioselective Acylating Agents

This compound derivatives have been synthesized and applied as enantioselective acylating agents. These compounds are effective in transferring acyl groups to amine and amino acid racemates with high yields and moderate to good optical purity. This application underscores the compound's utility in stereochemical modifications of organic molecules (L. Yadav & Suman Dubey, 2002).

Polymerization

N-Substituted cyclic thiourethanes synthesized from this compound have been used in cationic ring-opening polymerization to produce polythiourethanes. This research demonstrates the compound's role in creating polymers with controlled molecular weights and narrow molecular weight distributions, highlighting its importance in materials science (A. Nagai, Bungo Ochiai, & T. Endo, 2004).

Photocyclization Reactions

This compound and related compounds have been investigated in photocyclization reactions. These studies provide insights into the mechanisms of forming stable intermediates and derivatives through irradiation, offering potential pathways for synthesizing novel organic compounds with specific structural features (S. Buscemi & M. Gruttadauria, 2000).

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466513 |

Source

|

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171877-39-7 |

Source

|

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfanyl-2-(methanesulfonamido)propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B67286.png)

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)